5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Description
5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a chiral oxadiazolone derivative characterized by a 1,3,4-oxadiazol-2-one core substituted with an (R)-configured aminoethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for research and preclinical studies .
Properties
CAS No. |
1046079-44-0 |
|---|---|
Molecular Formula |
C4H8ClN3O2 |
Molecular Weight |
165.58 g/mol |
IUPAC Name |
5-[(1R)-1-aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O2.ClH/c1-2(5)3-6-7-4(8)9-3;/h2H,5H2,1H3,(H,7,8);1H/t2-;/m1./s1 |
InChI Key |
QIBWUYSPCSXIGB-HSHFZTNMSA-N |
Isomeric SMILES |
C[C@H](C1=NNC(=O)O1)N.Cl |
Canonical SMILES |
CC(C1=NNC(=O)O1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an aminoethyl precursor with a dihydro-oxadiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aminoethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analysis
Chirality and Bioactivity: The target compound’s (R)-configured aminoethyl group distinguishes it from racemic analogs, such as (±)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones . Chirality often impacts receptor binding affinity and metabolic stability, making the target compound a candidate for enantioselective drug development.
Substituent Effects: Propargyl Group (): The propargyl-substituted analog’s alkyne functionality enables conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), useful in bioconjugation or probe synthesis. Isoquinoline Moiety (): The fused aromatic system in this analog suggests applications in kinase inhibition or G-protein-coupled receptor (GPCR) modulation.
Physicochemical Properties: The hydrochloride salt form in the target compound and its analogs improves aqueous solubility, critical for in vitro assays . Furyl-substituted oxadiazolones (e.g., 5-(2-FURYL)-1,3,4-OXADIAZOL-2(3H)-ONE) exhibit lower molecular weights (~152.11 g/mol) and are used as herbicides (e.g., oxadiazon) , contrasting with the aminoethyl-substituted target’s likely biomedical focus.
Synthetic Routes :
- The target compound’s synthesis likely involves chiral resolution or asymmetric catalysis to achieve the (R)-configuration, akin to methods for (±)-cis-2,3-dihydro-1,5-benzothiazepin-4-ones .
- Propargyl-substituted analogs are synthesized via nucleophilic substitution or cyclization reactions under inert atmospheres .
Biological Activity
5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
The compound is classified as an oxadiazole derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 115.12 g/mol. Its structure includes an oxadiazole ring that contributes to its bioactivity through various mechanisms.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one showed cytotoxic effects against several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- KCL-22 (leukemia)
- HeLa (cervical cancer)
Table 1 summarizes the cytotoxicity results against these cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-[(1R)-1-aminoethyl]-... | MDA-MB-231 | 10.38 |
| 5-[(1R)-1-aminoethyl]-... | KCL-22 | 12.50 |
| 5-[(1R)-1-aminoethyl]-... | HeLa | 15.00 |
The presence of the oxadiazole moiety is critical for the observed cytotoxicity, likely due to its ability to interact with cellular targets involved in proliferation and apoptosis pathways.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry assays indicated that treatment with the compound led to increased levels of p53 and caspase-3 cleavage in MDA-MB-231 cells, suggesting activation of apoptotic pathways .
Additionally, molecular docking studies have shown that the compound can bind effectively to various receptors involved in cancer progression, indicating strong hydrophobic interactions that may enhance its efficacy .
Case Studies
One notable study evaluated a series of oxadiazole derivatives for their biological activity. Among these derivatives, several compounds exhibited higher potency than standard chemotherapeutics like doxorubicin. Specifically, compounds with structural modifications in the oxadiazole ring showed enhanced activity against leukemia and breast cancer cell lines .
Another investigation focused on the structure-activity relationship (SAR) of oxadiazoles, revealing that modifications at specific positions on the ring significantly influenced anticancer activity. For instance, substituents that increase lipophilicity were associated with improved cellular uptake and retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
